molecular formula C26H31N5O3 B11226548 2-Methoxy-3-{4-[4-(4-methoxyphenyl)piperazine-1-carbonyl]piperidin-1-YL}quinoxaline

2-Methoxy-3-{4-[4-(4-methoxyphenyl)piperazine-1-carbonyl]piperidin-1-YL}quinoxaline

Cat. No.: B11226548
M. Wt: 461.6 g/mol
InChI Key: GEHJSJJTSPQUEY-UHFFFAOYSA-N
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Description

2-Methoxy-3-{4-[4-(4-methoxyphenyl)piperazine-1-carbonyl]piperidin-1-YL}quinoxaline is a complex organic compound that belongs to the class of quinoxaline derivatives This compound is characterized by the presence of a quinoxaline core, substituted with a methoxy group and a piperazine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methoxy-3-{4-[4-(4-methoxyphenyl)piperazine-1-carbonyl]piperidin-1-YL}quinoxaline typically involves multiple steps, starting with the preparation of the quinoxaline core. The quinoxaline core can be synthesized through the condensation of o-phenylenediamine with a diketone. The methoxy group is introduced via methylation using methanol and a suitable catalyst.

The piperazine moiety is synthesized separately, often starting from piperazine and reacting it with 4-methoxyphenyl isocyanate to form the desired piperazine derivative. The final step involves coupling the piperazine derivative with the quinoxaline core under specific reaction conditions, such as using a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine .

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-Methoxy-3-{4-[4-(4-methoxyphenyl)piperazine-1-carbonyl]piperidin-1-YL}quinoxaline can undergo various chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding quinones.

    Reduction: The quinoxaline core can be reduced to form dihydroquinoxaline derivatives.

    Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophiles like thiols, amines, or halides can be used under basic conditions to substitute the methoxy groups.

Major Products

    Oxidation: Quinoxaline-2,3-dione derivatives.

    Reduction: Dihydroquinoxaline derivatives.

    Substitution: Various substituted quinoxaline derivatives depending on the nucleophile used.

Scientific Research Applications

2-Methoxy-3-{4-[4-(4-methoxyphenyl)piperazine-1-carbonyl]piperidin-1-YL}quinoxaline has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-Methoxy-3-{4-[4-(4-methoxyphenyl)piperazine-1-carbonyl]piperidin-1-YL}quinoxaline involves its interaction with specific molecular targets. The piperazine moiety is known to interact with neurotransmitter receptors, potentially modulating their activity. The quinoxaline core can interact with various enzymes, inhibiting their activity and leading to therapeutic effects . The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Methoxy-3-{4-[4-(4-methoxyphenyl)piperazine-1-carbonyl]piperidin-1-YL}quinoxaline is unique due to its specific combination of a quinoxaline core, methoxy groups, and a piperazine moiety. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C26H31N5O3

Molecular Weight

461.6 g/mol

IUPAC Name

[4-(4-methoxyphenyl)piperazin-1-yl]-[1-(3-methoxyquinoxalin-2-yl)piperidin-4-yl]methanone

InChI

InChI=1S/C26H31N5O3/c1-33-21-9-7-20(8-10-21)29-15-17-31(18-16-29)26(32)19-11-13-30(14-12-19)24-25(34-2)28-23-6-4-3-5-22(23)27-24/h3-10,19H,11-18H2,1-2H3

InChI Key

GEHJSJJTSPQUEY-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)N2CCN(CC2)C(=O)C3CCN(CC3)C4=NC5=CC=CC=C5N=C4OC

Origin of Product

United States

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